4-Chloro-6-methoxyindole

Übersicht

Beschreibung

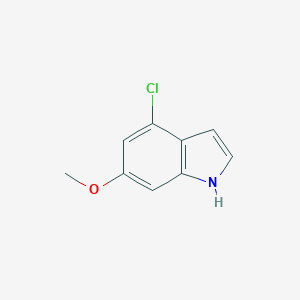

4-Chloro-6-methoxyindole, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-6-methoxy-1H-indole, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which makes them useful in the development of new therapeutic derivatives .

Mode of Action

The mode of action of 4-Chloro-6-methoxy-1H-indole involves its interaction with these targets, leading to various changes in the body. The compound’s aromatic nature, due to the presence of a benzopyrrole nucleus, allows it to readily undergo electrophilic substitution . This property is similar to that of the benzene ring and is due to excessive π-electrons delocalization .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-6-methoxy-1H-indole are diverse, given the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 4-Chloro-6-methoxy-1H-indole’s action are diverse, reflecting its broad-spectrum biological activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Others have demonstrated anti-inflammatory and analgesic activities .

Biochemische Analyse

Biochemical Properties

4-Chloro-6-methoxy-1H-indole interacts with multiple receptors, showing high affinity . It has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to selectively stop the cell cycle in certain cells during the mitotic phase .

Molecular Mechanism

At the molecular level, 4-Chloro-6-methoxy-1H-indole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has shown inhibitory activity against influenza A .

Eigenschaften

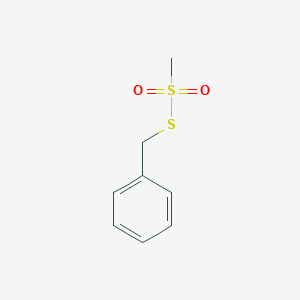

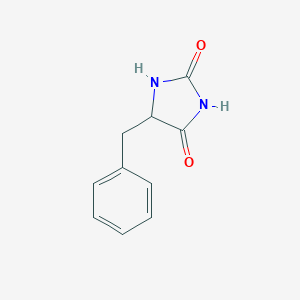

IUPAC Name |

4-chloro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZQWTXWGPFHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239439 | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93490-31-4 | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

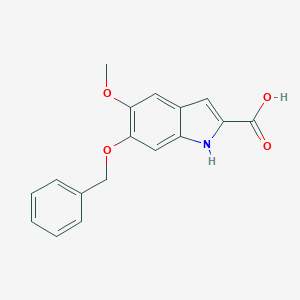

Q1: What is so significant about the structure of 4-Chloro-6-methoxyindole?

A1: this compound is a halogenated indole compound found naturally in fava beans (Vicia faba) []. Its structure, featuring a chlorine atom at the 4th position and a methoxy group at the 6th position of the indole ring, makes it susceptible to nitrosation under acidic conditions like those found in the stomach [, ].

Q2: How does this compound contribute to mutagenicity?

A2: While not inherently mutagenic itself, this compound becomes a problem when exposed to nitrite. Under simulated gastric conditions, it reacts with nitrite to form 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, a potent direct-acting mutagen [, ]. This mutagen has been shown to induce mutations in bacterial assays, particularly in Salmonella typhimurium strains [, ].

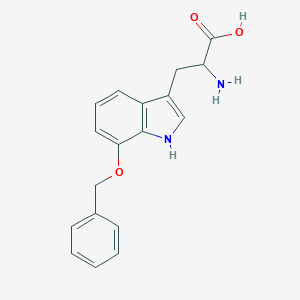

Q3: Are there structural analogs of this compound that exhibit similar behavior?

A3: Yes, researchers have studied 4-chloroindole, which lacks the methoxy group, as a simpler analog. Like its counterpart, 4-chloroindole, upon nitrosation, forms 4-chloro-2-hydroxy-N1-nitroso-indolin-3-one oxime, also a mutagen, though less potent than the 4-chloro-6-methoxy derivative [, ]. This suggests that the 4-chloro position plays a crucial role in the formation of mutagenic nitroso compounds.

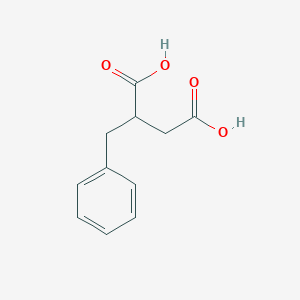

Q4: What happens to these mutagenic nitroso compounds over time?

A4: Interestingly, both 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime and its 4-chloro analog are unstable at neutral or higher pH. They decompose into less potent mutagens, eventually forming non-mutagenic end products. For example, 4-chloro-2-hydroxy-1-nitroso-indolin-3-one oxime degrades to 4-chloro-N-nitrosodioxindole and finally 4-chloroisatin [].

Q5: What is the significance of these findings for human health?

A5: The formation of potent mutagens from this compound in the presence of nitrite raises concerns about the consumption of fava beans, especially in regions with high rates of gastric cancer [, ]. Studies suggest a possible link between fava bean consumption, nitrosation of this compound, and the development of gastric cancer, particularly in populations with high fava bean intake and nitrate levels in drinking water [].

Q6: What research is still needed to fully understand the implications of this compound?

A6: Further research is crucial to:

- Quantify this compound levels: Accurately measure its concentration across various fava bean cultivars and assess the influence of environmental factors on its production [].

- Assess long-term effects: Conduct animal studies to evaluate the carcinogenic potential of nitrosated this compound and confirm its role in gastric cancer development [].

- Explore mitigation strategies: Identify approaches to minimize this compound nitrosation during food preparation or digestion, potentially through dietary modifications or food processing techniques [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)